molecular formula C9H7IO B14287231 2-Iodo-3-phenylprop-2-enal CAS No. 116544-98-0

2-Iodo-3-phenylprop-2-enal

Cat. No.: B14287231
CAS No.: 116544-98-0
M. Wt: 258.06 g/mol
InChI Key: YDHHTAMDNJQDLD-UHFFFAOYSA-N
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Description

2-Iodo-3-phenylprop-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of an iodine atom attached to the second carbon of a 3-phenylprop-2-enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-phenylprop-2-enal typically involves the iodination of cinnamaldehyde (3-phenylprop-2-enal). One common method includes the use of iodine and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-phenylprop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the aldehyde group.

    Substitution: Nucleophiles such as sodium azide (NaN₃) can be used to replace the iodine atom.

Major Products Formed

    Oxidation: 3-Phenylprop-2-enoic acid.

    Reduction: 3-Phenylprop-2-en-1-ol.

    Substitution: 2-Azido-3-phenylprop-2-enal.

Scientific Research Applications

2-Iodo-3-phenylprop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-phenylprop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the aldehyde group play crucial roles in its reactivity. For example, the compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde (3-phenylprop-2-enal): The parent compound without the iodine substitution.

    2-Bromo-3-phenylprop-2-enal: Similar structure with a bromine atom instead of iodine.

    3-Phenylprop-2-en-1-ol: The reduced form of cinnamaldehyde.

Uniqueness

2-Iodo-3-phenylprop-2-enal is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens or hydrogen .

Properties

CAS No.

116544-98-0

Molecular Formula

C9H7IO

Molecular Weight

258.06 g/mol

IUPAC Name

2-iodo-3-phenylprop-2-enal

InChI

InChI=1S/C9H7IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H

InChI Key

YDHHTAMDNJQDLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)I

Origin of Product

United States

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